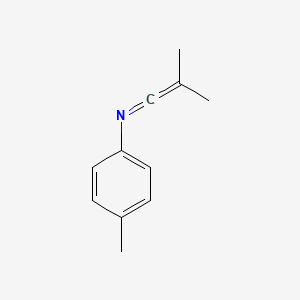
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- is an organic compound with a complex structure It is a derivative of benzenamine (aniline) with additional methyl and propenylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- typically involves the reaction of 4-methylbenzenamine with 2-methyl-1-propenylidene. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine or bromine). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar structure but with a methoxy group instead of a propenylidene group.
Benzenamine, 4-methoxy-2-methyl-: This compound has a methoxy group and an additional methyl group on the benzene ring.
Uniqueness
Benzenamine, 4-methyl-N-(2-methyl-1-propenylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
18779-86-7 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
InChI |
InChI=1S/C11H13N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1-3H3 |
InChI Key |
LIIAKNHUPDGSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















